molecular formula C6H8N4O2 B6195185 methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate CAS No. 2763758-70-7

methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate

Cat. No.: B6195185
CAS No.: 2763758-70-7
M. Wt: 168.2
InChI Key:
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Description

Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2763758-70-7

Molecular Formula

C6H8N4O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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